REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:9](OC(OCC)OCC)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>>[O:8]1[C:7]2[C:2](=[N:3][CH:4]=[CH:5][CH:6]=2)[N:1]=[CH:9]1
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
|
NC1=NC=CC=C1O
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
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Name
|
|
Quantity
|
61 mg
|
Type
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reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
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Control Type
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UNSPECIFIED
|
Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Excess triethylorthoformate was removed under vacuum
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Type
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CUSTOM
|
Details
|
The product was crystallized from ethyl acetate
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Name
|
|
Type
|
product
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Smiles
|
O1C=NC2=NC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |